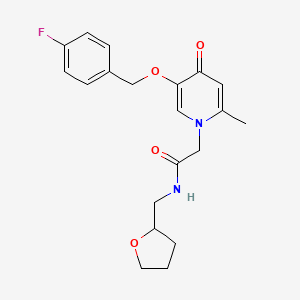

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyridinone core, a fluorobenzyl group, and a tetrahydrofuran moiety, making it a subject of interest for researchers exploring novel chemical entities.

Properties

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4/c1-14-9-18(24)19(27-13-15-4-6-16(21)7-5-15)11-23(14)12-20(25)22-10-17-3-2-8-26-17/h4-7,9,11,17H,2-3,8,10,12-13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCULXYGZUFYLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NCC2CCCO2)OCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where 4-fluorobenzyl alcohol reacts with the pyridinone intermediate in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is incorporated through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be explored for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into new therapeutic targets.

Medicine

Medicinally, 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-((4-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 2-(5-((4-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Biological Activity

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme or receptor inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 426.4 g/mol. The presence of the fluorobenzyl group enhances its biological activity due to the electron-withdrawing properties of the fluorine atom, potentially increasing binding affinity to biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives related to the pyridine structure have shown effectiveness against both bacterial and fungal strains, suggesting that this compound may also possess similar properties.

Interaction with TRPV1 Receptor

Research has indicated that compounds similar in structure to this compound may interact with the vanilloid receptor TRPV1, which plays a crucial role in pain sensation and inflammation. This suggests potential analgesic or anti-inflammatory properties for this compound.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. A notable finding is that modifications in the side chains can significantly alter the pharmacological profile, enhancing or diminishing activity against specific targets.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Flufenacet | 4579-60-6 | Selective herbicide targeting fatty acid biosynthesis |

| N-benzyl-2-(5-(fluorobenzyl)oxy)-2-methyl-4-oxopyridin | 946333-11-5 | Similar structural motifs with potential herbicidal activity |

| 2-(5-(fluorobenzyl)oxy)-2-methyl-pyridin | 941885-25-2 | Related to TRPV1 receptor modulation |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Core pyridinone formation : Cyclization of precursors (e.g., β-keto esters or amides) under acidic or basic conditions .

- Fluorobenzyl ether introduction : Nucleophilic substitution using 4-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

- Acetamide coupling : Activation of carboxylic acid intermediates (e.g., via HATU/DIPEA) followed by reaction with tetrahydrofuran-methylamine .

- Optimization : Temperature (40–80°C), solvent polarity, and catalyst selection (e.g., piperidine for Knoevenagel condensations) are critical for yield and purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyridinone carbonyl at δ 165–170 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~427–450 Da) .

Q. How does the presence of the 4-fluorobenzyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via shake-flask or computational methods like XLogP3) .

- Metabolic stability : Fluorine reduces oxidative metabolism in microsomal assays (e.g., human liver microsomes, t₁/₂ > 60 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar pyridinone derivatives?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical variables (e.g., solvent ratio, catalyst loading) .

- Byproduct analysis : LC-MS or GC-MS to trace side reactions (e.g., over-alkylation or hydrolysis) .

- Case Study : In , yields dropped from 75% to 50% when DMF was replaced with THF due to reduced solubility of intermediates .

Q. What strategies are effective for improving solubility without compromising bioactivity?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the tetrahydrofuran-methyl moiety .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) to enhance aqueous dispersion .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target affinity?

- Methodological Answer :

- Analog synthesis : Replace the tetrahydrofuran-methyl group with cyclopentyl or morpholino derivatives .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .

- Biological validation : IC₅₀ assays (e.g., kinase inhibition) and SPR for binding kinetics (KD < 100 nM target) .

Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

- Purification bottlenecks : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) .

- Exothermic reactions : Use flow chemistry with temperature-controlled reactors to prevent decomposition .

- Regioselectivity issues : Optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) .

Data Contradiction & Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-rate profiling : Conduct stability studies in buffers (pH 1–7.4) at 37°C. For example, reports t₁/₂ = 2 h at pH 1 (gastric simulation), while shows no degradation at pH 4.5 .

- Degradation pathways : Identify hydrolytic cleavage sites (e.g., acetamide bond via LC-MS/MS) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR/Cas9 knockouts : Validate target engagement in cell lines lacking the putative receptor .

- Thermal shift assays : Monitor protein melting temperature (ΔTm > 2°C indicates binding) .

- In vivo PK/PD : Dose-response studies in rodent models (e.g., AUC₀–24 > 5000 ng·h/mL) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.